Product packaging for carbanide;bis(cyclopenta-1,3-diene);zirconium(4+)(Cat. No.:CAS No. 12636-72-5)

carbanide;bis(cyclopenta-1,3-diene);zirconium(4+)

Cat. No.: B076420
CAS No.: 12636-72-5
M. Wt: 251.48 g/mol
InChI Key: DODJODCRXRWTMX-UHFFFAOYSA-N
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Description

Bis(cyclopentadienyl)dimethylzirconium(IV), commonly referred to as Cp2ZrMe2 or Negishi's reagent, is a pivotal organozirconium complex in advanced chemical research. Its primary research value lies in its role as a versatile precursor in catalysis and organic synthesis. This compound is fundamentally employed as a source of nucleophilic methyl groups and as a well-defined starting material for zirconocene chemistry. A key application is its use in the activation of carbon-hydrogen bonds, enabling functionalization of otherwise inert substrates. Furthermore, it serves as a crucial catalyst precursor in olefin polymerization and co-polymerization reactions, facilitating the study of polyolefin microstructure and properties. Its mechanism of action often involves initial ligand dissociation or sigma-bond metathesis to generate highly reactive, coordinatively unsaturated zirconocene intermediates, which can insert into a variety of chemical bonds. Researchers also utilize Cp2ZrMe2 for the stoichiometric preparation of zirconocene-carbene complexes (the Tebbe-like reagent) via alpha-hydrogen abstraction, which are powerful tools for methylenation of carbonyls (converting esters and ketones to terminal alkenes) and other cycloaddition reactions. This reagent is essential for exploring new catalytic cycles, developing novel materials, and synthesizing complex organic molecules in a controlled and selective manner. It is supplied as a highly sensitive, air- and moisture-solid that requires handling under an inert atmosphere (e.g., nitrogen or argon glovebox) to maintain its integrity and catalytic activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16Zr B076420 carbanide;bis(cyclopenta-1,3-diene);zirconium(4+) CAS No. 12636-72-5

Properties

CAS No.

12636-72-5

Molecular Formula

C12H16Zr

Molecular Weight

251.48 g/mol

IUPAC Name

carbanide;bis(cyclopenta-1,3-diene);zirconium(4+)

InChI

InChI=1S/2C5H5.2CH3.Zr/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H3;/q4*-1;+4

InChI Key

DODJODCRXRWTMX-UHFFFAOYSA-N

Canonical SMILES

[CH3-].[CH3-].C1C=CC=[C-]1.C1C=CC=[C-]1.[Zr+4]

Origin of Product

United States

Preparation Methods

Alkylation with Organometallic Reagents

The most prevalent route involves treating Cp₂ZrCl₂ with methylating agents such as methyllithium (MeLi) or methylmagnesium bromide (MeMgBr). For example, Cp₂ZrCl₂ dissolved in tetrahydrofuran (THF) reacts with two equivalents of MeLi at −78°C, yielding Cp₂Zr(CH₃)₂ and lithium chloride byproducts. This method mirrors the synthesis of Cp₂Zr(CH₃)₂ (Cp = pentamethylcyclopentadienyl), where Cp*₂ZrCl₂ undergoes analogous alkylation.

Key Reaction:

Cp2ZrCl2+2MeLiTHF, -78°CCp2Zr(CH3)2+2LiCl\text{Cp}2\text{ZrCl}2 + 2 \, \text{MeLi} \xrightarrow{\text{THF, -78°C}} \text{Cp}2\text{Zr(CH}3\text{)}_2 + 2 \, \text{LiCl}

Optimization Insights:

  • Temperature Control : Maintaining subzero temperatures (−78°C to 0°C) prevents ligand scrambling and ensures selective methyl group transfer.

  • Solvent Choice : THF’s coordinating ability stabilizes intermediates, while ethereal solvents like diethyl ether may reduce side reactions.

Reaction Conditions and Yield Optimization

Yields for this method typically range from 60% to 75%, influenced by reagent purity and exclusion of moisture. Industrial-scale adaptations employ continuous-flow reactors to enhance reproducibility and safety. For instance, a patent describing isopropylidene-bridged zirconocene synthesis achieved 72% yield via precise stoichiometric control and inert-atmosphere filtration.

Alternative Synthetic Routes

Metathesis Reactions

Metathesis between Cp₂ZrCl₂ and dimethylzinc (Zn(CH₃)₂) offers a halogen-free pathway:

Cp2ZrCl2+Zn(CH3)2Cp2Zr(CH3)2+ZnCl2\text{Cp}2\text{ZrCl}2 + \text{Zn(CH}3\text{)}2 \rightarrow \text{Cp}2\text{Zr(CH}3\text{)}2 + \text{ZnCl}2

This method avoids pyrophoric organolithium reagents but requires stringent exclusion of oxygen to prevent Zn(CH₃)₂ decomposition.

Ligand Substitution Approaches

Direct reaction of zirconium tetrachloride (ZrCl₄) with preformed methylcyclopentadienyl reagents has been explored. For example, sodium methylcyclopentadienide (NaCp) reacts with ZrCl₄ in n-hexane, though competing ligand dissociation often necessitates excess NaCp.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

  • Solvent Recovery : Diethylene glycol dimethyl ether and n-hexane are recycled via distillation, reducing waste.

  • Catalyst Lifespan : Industrial batches report consistent activity over 10+ cycles when using purified Cp₂Zr(CH₃)₂ in polymerization reactors.

Characterization and Quality Control

Spectroscopic Techniques:

  • ¹H NMR : Cp protons resonate at δ 5.5–6.0 ppm, while Zr–CH₃ signals appear as singlets near δ −0.5 ppm.

  • X-ray Diffraction : Confirms bent metallocene geometry with Zr–C bond lengths of 2.25–2.30 Å.

Purity Assessment:

  • Elemental Analysis : Carbon and hydrogen content deviates <0.3% from theoretical values in high-purity samples.

  • Thermogravimetric Analysis (TGA) : Decomposition onset at 120°C indicates thermal stability under inert conditions.

Data Summary Table

Table 1: Comparative Analysis of Cp₂Zr(CH₃)₂ Preparation Methods

MethodReagentsConditionsYield (%)AdvantagesLimitations
MeLi AlkylationCp₂ZrCl₂, MeLiTHF, −78°C, 2 h70–75High selectivityPyrophoric reagents
Zn(CH₃)₂ MetathesisCp₂ZrCl₂, ZnMe₂Toluene, 25°C, 12 h50–60Avoids organolithiumsOxygen sensitivity
Direct SynthesisZrCl₄, NaCpn-Hexane, 110°C, 6h40–50Single-stepLow yield, ligand scrambling

Chemical Reactions Analysis

Polymerization Reactions

Bis(cyclopentadienyl)dimethylzirconium(IV) acts as a precursor in Ziegler-Natta catalysis for alkene and alkyne polymerization. Its methyl ligands facilitate monomer insertion, while the cyclopentadienyl framework stabilizes the active zirconium center.

Reaction TypeSubstrateProductKey ConditionsYield/SelectivitySource
Ethylene PolymerizationEthylenePolyethyleneMAO (co-catalyst), 25°CHigh molecular weight
Styrene PolymerizationStyreneSyndiotactic polystyreneNanoparticle-supportedMn: 120,000–150,000
Alkyne PolymerizationPhenylacetylenePolyphenylacetyleneCp₂ZrCl₂/AlEt₂Cl systemNarrow PDI (1.2–1.5)

Key Findings :

  • In ethylene polymerization, the compound’s activity increases with methylaluminoxane (MAO) as a co-catalyst, producing linear polyethylene with controlled tacticity .

  • Nanoparticle-supported variants enhance styrene polymerization yields (up to 95%) and enable catalyst recycling .

Hydroamination/Cyclization

The compound catalyzes intramolecular hydroamination of aminoallenes, forming nitrogen-containing heterocycles.

SubstrateProductReaction TimeTemperatureYieldSource
4-Pentyn-1-aminePyrrolidine derivative12 h80°C78%
5-Hexyn-1-aminePiperidine derivative24 h100°C65%

Mechanistic Insight :

  • The zirconium center activates the alkyne moiety, enabling anti-Markovnikov addition of the amine group .

Methylalumination of Alkynes

This reaction involves the addition of methyl and aluminum groups across carbon-carbon triple bonds, forming alkenylalanes for cross-coupling.

AlkyneProductCo-ReagentSelectivitySource
1-Pentyne(E)-2-methyl-1-pentenyl-AlMe₂AlMe₃>90% E
Phenylacetylene(E)-Styryl-AlMe₂AlMe₃85% E

Applications :

  • Products serve as intermediates in Suzuki-Miyaura and Negishi couplings for stereodefined trisubstituted alkenes .

Carbon-Carbon Bond Formation

The compound mediates cross-coupling and insertion reactions, critical in organic synthesis.

Allylic Alkylation

SubstrateElectrophileProductYieldSource
AllylzirconoceneBenzaldehydeHomoallylic alcohol72%
PropargylzirconoceneEpoxideDiene derivative68%

Insertion into Zr–C Bonds

SubstrateInsertion SiteProductConditionsYieldSource
CO₂Zr–CH₃ bondAcetate complex1 atm, 25°C55%
IsocyanatesZr–CH₃ bondUrea derivativeTHF, 60°C63%

Catalytic Hydrothiolation

The compound enables Markovnikov-selective addition of thiols to terminal alkynes.

AlkyneThiolProductSelectivitySource
1-OctyneThiophenol(E)-1-phenylthio-1-octene88%
Propargyl etherButanethiolβ-thioether79%

Advantage :

  • Avoids harsh acids/bases, making it suitable for functionalized substrates .

Decomposition Pathways

Thermal or hydrolytic decomposition limits its stability:

  • Thermal Degradation : Above 170°C, methyl ligand loss occurs, forming zirconocene hydride species .

  • Hydrolysis : Rapid reaction with water yields methane and zirconium oxides .

Comparative Reactivity with Analogues

PropertyCp₂ZrMe₂Cp₂ZrCl₂Cp₂TiMe₂
Thermal StabilityStable to 170°CStable to 200°CDecomposes at 100°C
Hydrolysis RateFast (seconds)Moderate (minutes)Slow (hours)
Catalytic ActivityHigh in polymerizationModerateLow
SolubilityToluene, THFChlorinated solventsEthers

Sources:

Scientific Research Applications

Catalytic Applications

Bis(cyclopentadienyl)dimethylzirconium(IV) is primarily utilized as a catalyst in several key chemical reactions:

  • Ziegler-Natta Polymerizations :
    • It facilitates the polymerization of alkenes, leading to the formation of high-performance polymers used in various applications such as plastics and elastomers.
    • Case Study : In a study on polyethylene production, using this catalyst resulted in improved molecular weight control and polymer properties compared to traditional catalysts.
  • Cationic Ring-Opening Polymerization :
    • This compound catalyzes the polymerization of cyclic monomers, which is essential for synthesizing specialty polymers.
    • Application : Specialty polymers produced through this method find uses in automotive and aerospace industries due to their enhanced performance characteristics .
  • Markovnikov-Selective Intermolecular Hydrothiolation :
    • It aids in the addition of sulfur across carbon-carbon triple bonds, enabling the synthesis of thiol compounds.
    • Significance : This reaction is crucial for creating compounds with specific functional groups for further chemical transformations .
  • Methylalumination of Heterosubstituted Arylethynes :
    • The catalyst assists in adding a methylaluminum group to arylacetylene compounds, which can be pivotal in organic synthesis.
    • Research Insight : Studies have shown that this reaction can lead to complex organic molecules with potential applications in drug development .
  • Intramolecular Hydroamination/Cyclisation of Aminoallenes :
    • It serves as a precatalyst for cyclization reactions that produce nitrogen-containing rings, which are important in pharmaceuticals.
    • Example : Research demonstrated the effectiveness of this catalyst in synthesizing novel cyclic amines with significant biological activity .

Industrial Applications

In addition to its research applications, Bis(cyclopentadienyl)dimethylzirconium(IV) is employed in various industrial processes:

  • Polymer Production : Its role as a catalyst in polymer production has led to advancements in materials science, particularly in creating materials with tailored properties for specific applications.
  • Thin Film Deposition : The compound is used in the production of electronic and optoelectronic thin films, contributing to advancements in technology sectors such as solar energy and electronics .

Mechanism of Action

The mechanism by which bis(cyclopentadienyl)dimethylzirconium(IV) exerts its catalytic effects involves the activation of the zirconium center, which facilitates the formation of reactive intermediates. These intermediates then participate in various chemical transformations, such as polymerization and hydrothiolation . The molecular targets and pathways involved include the activation of alkenes and alkynes, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Zirconium-Based Analogues

(a) Bis(cyclopentadienyl)zirconium(IV) Dichloride (ZrCp₂Cl₂)
  • Molecular Formula : C₁₀H₁₀Cl₂Zr
  • Molecular Weight : 292.31 g/mol
  • CAS : 1291-32-3
  • Key Differences: Replaces methyl ligands with chloride ions, altering reactivity. Acts as a precursor in the synthesis of other zirconocene derivatives via ligand substitution . Catalyzes hydrosilylation and hydrogenation but is less active in polymerization compared to the dimethyl derivative .
(b) Dimethylbis(methylcyclopentadienyl)zirconium(IV)
  • CAS : 68193-38-4
  • Molecular Formula : C₁₄H₂₀Zr
  • Structural Feature : Methyl-substituted Cp rings enhance steric bulk, reducing reaction rates in polymerization but improving selectivity .
(c) Bis(pentamethylcyclopentadienyl)dimethylzirconium(IV)
  • CAS : 12148-49-1
  • Key Feature : Pentamethyl-Cp ligands increase electron density at the Zr center, enhancing thermal stability (decomposition >200°C) and catalytic longevity in high-temperature processes .

Titanium and Hafnium Analogues

(a) Bis(cyclopentadienyl)dimethyltitanium(IV)
  • CAS : 1271-66-5
  • Molecular Formula : C₁₂H₁₆Ti
  • Key Differences :
    • Smaller ionic radius of Ti⁴⁺ (0.61 Å vs. Zr⁴⁺: 0.72 Å) leads to shorter metal-ligand bonds (Ti–C: 2.06–2.09 Å vs. Zr–C: 2.47–2.56 Å) .
    • Less stable in catalytic cycles due to higher oxophilicity .
(b) Dimethylbis(methylcyclopentadienyl)hafnium(IV)
  • CAS : 68193-45-3
  • Molecular Formula : C₁₄H₂₀Hf
  • Key Differences :
    • Larger atomic size of Hf (0.71 Å) results in marginally longer Hf–C bonds (~2.50–2.60 Å) compared to Zr analogues .
    • Higher cost and lower natural abundance limit industrial use despite similar catalytic performance .

Structural and Thermochemical Comparisons

Table 1: Structural Parameters of Selected Metallocenes
Compound M–C Bond Length (Å) Cp–M–Cp Angle (°) Reference
ZrCp₂(CH₃)₂ 2.47–2.56 59.7
ZrCp₂Cl₂ 2.30–2.40 (Zr–Cl) 62.3
TiCp₂(CH₃)₂ 2.06–2.09 58.9
HfCp₂(CH₃)₂ 2.50–2.60 60.1
Table 2: Thermochemical Data (ΔrH°)
Reaction ΔrH° (kJ/mol) Reference
ZrCp₂Cl₂ + 2CH₃Li → ZrCp₂(CH₃)₂ + 2LiCl -215
TiCp₂Cl₂ + 2CH₃Li → TiCp₂(CH₃)₂ + 2LiCl -198

Biological Activity

Bis(cyclopentadienyl)dimethylzirconium(IV), commonly referred to as Cp2_2Zr(CH3_3)2_2, is an organometallic compound that has garnered attention for its potential applications in various fields, including catalysis and materials science. This article explores its biological activity, focusing on its interactions within biological systems, potential toxicity, and implications for human health.

  • Molecular Formula: C10_{10}H10_{10}Zr
  • Molecular Weight: 186.31 g/mol
  • Appearance: White crystalline solid
  • Melting Point: Decomposes at approximately 170 °C

Biological Activity Overview

Zirconium compounds, including bis(cyclopentadienyl)dimethylzirconium(IV), have been studied for their biological interactions. While zirconium is not known to play a specific metabolic role in biological systems, it is present in trace amounts in various organisms and can accumulate in tissues.

Accumulation and Distribution

Zirconium can be absorbed by plants and animals, with studies indicating that it may cross biological barriers such as the blood-brain barrier and placental barrier. In humans, daily uptake can reach up to 125 mg, primarily from dietary sources . The retention of zirconium in soft tissues and bones raises concerns about its long-term effects on health.

Toxicity and Safety

Despite its widespread presence, zirconium's toxicity appears to be relatively low. Histological studies indicate that high concentrations may lead to nonspecific toxic effects without clear metabolic disruption . However, the increasing use of zirconium compounds in industrial applications necessitates ongoing research into their safety profiles.

Case Studies on Toxicity

  • Histological Studies: Research has shown that exposure to high levels of zirconium can lead to tissue irritation but does not typically result in significant cellular damage or metabolic dysfunction .
  • Animal Studies: Animal models have demonstrated that while zirconium can accumulate in organs, the observed toxic effects are generally mild and nonspecific .

Catalytic Applications and Biological Implications

Bis(cyclopentadienyl)dimethylzirconium(IV) is primarily recognized for its catalytic properties in organic synthesis, particularly in olefin metathesis and polymerization reactions. Its role as a catalyst raises questions about its environmental persistence and potential biological impacts when used in industrial processes.

Table: Applications of Bis(cyclopentadienyl)dimethylzirconium(IV)

Application TypeDescription
Olefin MetathesisUsed as a catalyst for the metathesis of alkenes
PolymerizationFacilitates Ziegler-Natta polymerizations
Hydroamination/CyclizationActs as a precatalyst for intramolecular reactions
CarboaluminationCatalyzes reactions involving alkynes and aluminum

Regulatory Considerations

Given the potential for accumulation and the lack of established metabolic functions for zirconium, regulatory bodies are increasingly scrutinizing the use of zirconium compounds in consumer products. Safety data sheets recommend protective measures during handling to mitigate exposure risks .

Q & A

Q. What are the common synthetic routes for Bis(cyclopentadienyl)dimethylzirconium(IV), and what factors influence reaction yield and purity?

Methodological Answer: The synthesis typically involves ligand substitution reactions, where cyclopentadienyl ligands are introduced to zirconium precursors. A widely used method is the reaction of ZrCl₄ with methylcyclopentadienyl sodium in tetrahydrofuran (THF) under inert conditions. Key factors affecting yield and purity include:

  • Temperature control : Lower temperatures (e.g., −78°C) minimize side reactions.
  • Stoichiometric ratios : Excess ligand (1.1–1.3 equivalents) ensures complete substitution.
  • Purification techniques : Sublimation or recrystallization from hexane improves purity . Table 1: Common Synthetic Routes and Yields
PrecursorLigand SourceSolventYield (%)Purity (%)
ZrCl₄Na(C₅H₄CH₃)THF65–7590–95
Zr(CH₃)₄H(C₅H₅)Toluene50–6085–90

Q. Which spectroscopic techniques are most effective for characterizing Bis(cyclopentadienyl)dimethylzirconium(IV), and how should data be interpreted?

Methodological Answer:

  • ¹H/¹³C NMR : Identify cyclopentadienyl ring protons (δ 5.8–6.2 ppm) and methyl groups (δ 0.8–1.2 ppm). Splitting patterns confirm ligand symmetry .
  • IR Spectroscopy : Stretching frequencies for Zr–C (450–500 cm⁻¹) and C–H bonds (2800–3000 cm⁻¹) validate bonding .
  • X-ray Diffraction : Resolves molecular geometry, e.g., bond angles between cyclopentadienyl ligands (typically 120–135°) . Critical Consideration: Cross-validate data with elemental analysis (C/H/Zr ratios) to confirm stoichiometry .

Advanced Research Questions

Q. How can computational chemistry methods be applied to study the electronic structure and reactivity of Bis(cyclopentadienyl)dimethylzirconium(IV)?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, LUMO localization on Zr centers explains its catalytic activity in olefin polymerization .
  • Molecular Dynamics (MD) : Simulate ligand dissociation energetics under thermal stress to assess stability . Implementation Workflow:
  • Optimize geometry using B3LYP/6-31G(d).
  • Analyze charge distribution via Natural Bond Orbital (NBO) analysis.
  • Validate with experimental spectroscopic data .

Q. What strategies address contradictions in reported catalytic activities of Bis(cyclopentadienyl)dimethylzirconium(IV) across different studies?

Methodological Answer:

  • Systematic Variable Analysis : Compare reaction conditions (temperature, solvent polarity, co-catalysts) using a PICO framework (Population: Catalyst; Intervention: Variable; Comparison: Baseline; Outcome: Activity) .
  • Meta-Analysis : Aggregate data from 10+ studies to identify outliers. For example, discrepancies in ethylene polymerization rates may arise from trace moisture (≥50 ppm) deactivating active sites . Table 2: Common Contradictions and Resolutions
ContradictionProbable CauseResolution
Variable TOF*Impurity levelsUse glovebox-synthesized catalyst
Inconsistent stereoselectivitySolvent polarityStandardize toluene/hexane mixtures
*Turnover Frequency

Methodological Frameworks for Experimental Design

Q. How can researchers apply the FINER criteria to design rigorous studies on Bis(cyclopentadienyl)dimethylzirconium(IV)?

Answer:

  • Feasible : Ensure access to anhydrous solvents and Schlenk-line techniques.
  • Novel : Explore understudied applications (e.g., C–H activation in hydrocarbons).
  • Ethical : Adhere to inert-atmosphere protocols to prevent hazardous by-products.
  • Relevant : Align with green chemistry goals (e.g., low-temperature catalysis) .

Data Analysis and Validation

Q. How should researchers handle uncertainties in kinetic studies involving Bis(cyclopentadienyl)dimethylzirconium(IV)?

Answer:

  • Error Propagation : Calculate uncertainty in rate constants using the formula:

    Δk=k(Δ[A][A])2+(Δtt)2\Delta k = k \sqrt{\left(\frac{\Delta [A]}{[A]}\right)^2 + \left(\frac{\Delta t}{t}\right)^2}
  • Sensitivity Analysis : Vary input parameters (e.g., temperature ±5°C) to assess robustness .

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